molecular formula C16H15N5O B2806443 1-[1H-1,2,3-Benzotriazol-1-yl(pyridin-2-yl)methyl]pyrrolidin-2-one CAS No. 343328-67-6

1-[1H-1,2,3-Benzotriazol-1-yl(pyridin-2-yl)methyl]pyrrolidin-2-one

Cat. No.: B2806443
CAS No.: 343328-67-6
M. Wt: 293.33
InChI Key: YRSXUIPXWBLQHM-UHFFFAOYSA-N
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Description

1-[1H-1,2,3-Benzotriazol-1-yl(pyridin-2-yl)methyl]pyrrolidin-2-one is a compound that belongs to the class of heterocyclic organic compounds It features a pyrrolidin-2-one core, which is a five-membered lactam ring, substituted with a benzotriazolyl group and a pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1H-1,2,3-Benzotriazol-1-yl(pyridin-2-yl)methyl]pyrrolidin-2-one typically involves the reaction of benzotriazole with pyridine-2-carbaldehyde and pyrrolidin-2-one. The reaction is usually carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[1H-1,2,3-Benzotriazol-1-yl(pyridin-2-yl)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

1-[1H-1,2,3-Benzotriazol-1-yl(pyridin-2-yl)methyl]pyrrolidin-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

    Biology: It may be explored for its potential biological activities, such as antimicrobial or anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: The compound’s structure suggests potential applications in drug discovery and development. It can be modified to enhance its pharmacological properties and reduce toxicity.

    Industry: In materials science, the compound can be used to create novel materials with specific properties, such as improved thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 1-[1H-1,2,3-Benzotriazol-1-yl(pyridin-2-yl)methyl]pyrrolidin-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzotriazolyl group can act as a ligand, binding to metal ions and influencing their reactivity. The pyridinyl group may participate in hydrogen bonding or π-π interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct reactivity and properties. The presence of both benzotriazolyl and pyridinyl groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields .

Properties

IUPAC Name

1-[benzotriazol-1-yl(pyridin-2-yl)methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c22-15-9-5-11-20(15)16(13-7-3-4-10-17-13)21-14-8-2-1-6-12(14)18-19-21/h1-4,6-8,10,16H,5,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSXUIPXWBLQHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C(C2=CC=CC=N2)N3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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